molecular formula C16H12ClNO2 B1420601 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160254-01-2

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No.: B1420601
CAS No.: 1160254-01-2
M. Wt: 285.72 g/mol
InChI Key: YUOREWZHOQQZTQ-UHFFFAOYSA-N
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Description

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a furan ring and a carbonyl chloride group. It has a molecular formula of C16H12ClNO2 and a molecular weight of 285.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aldehyde and a ketone react in the presence of an amine catalyst to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The furan ring and carbonyl chloride group can form covalent bonds with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOREWZHOQQZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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